(2Z)-4-hydroxy-2-[(3-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one
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Overview
Description
Antiviral agent 55 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, including human adenovirus type 55, which is associated with severe pneumonia . This compound is part of a class of antiviral agents that target specific stages of the viral life cycle, thereby inhibiting viral replication and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 55 involves multiple steps, including the formation of key intermediates through biocatalytic methods. These methods are environmentally benign and offer high selectivity . The synthetic route typically includes the use of enzymes to catalyze reactions, leading to the formation of the desired antiviral compound.
Industrial Production Methods: Industrial production of antiviral agent 55 leverages large-scale biocatalytic processes. These processes are designed to be sustainable and cost-effective, ensuring the high yield and purity of the final product . The use of biocatalysts in industrial settings also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 55 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions are derivatives of antiviral agent 55 with enhanced antiviral properties. These derivatives are often tested for their efficacy against different viral strains to identify the most potent compounds .
Scientific Research Applications
Antiviral agent 55 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of antiviral agent 55 involves inhibiting specific stages of the viral life cycle. It targets viral proteins essential for replication, thereby preventing the virus from multiplying . The compound also interferes with the viral assembly and release processes, reducing the spread of the virus .
Molecular Targets and Pathways: Antiviral agent 55 primarily targets viral enzymes and proteins involved in genome replication and protein synthesis. By binding to these molecular targets, the compound disrupts the normal functioning of the virus, leading to its inactivation .
Comparison with Similar Compounds
- Isatin derivatives
- Nitrogen-containing heterocycles such as indole, pyrrole, pyrimidine, pyrazole, and quinoline
- Antiviral nucleoside analogs like cytidine analogs
Uniqueness: Antiviral agent 55 stands out due to its broad-spectrum activity and high potency against human adenovirus type 55. Unlike some other antiviral agents, it has shown efficacy in both in vitro and in vivo studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-15-6-4-5-14(13-15)22-18-19(23-9-11-27-12-10-23)21(25)17-8-3-2-7-16(17)20(18)24/h2-8,13,22H,9-12H2,1H3 |
InChI Key |
MYOUVIMNPAUVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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